2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde
Overview
Description
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 g/mol It is characterized by the presence of a hydroxyl group and a benzaldehyde group attached to a triphenylvinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with triphenylvinyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the induction of apoptosis in cancer cells . The compound’s fluorescence properties are due to the aggregation-induced emission (AIE) effect, which is utilized in the design of fluorescent probes .
Comparison with Similar Compounds
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-5-(1,2,2-triphenylethenyl)benzaldehyde: Similar structure but with a different vinyl group.
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzoxime: Contains an oxime group instead of an aldehyde group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-5-(1,2,2-triphenylethenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O2/c28-19-24-18-23(16-17-25(24)29)27(22-14-8-3-9-15-22)26(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJKFIDRDPTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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